molecular formula C13H18N2O B6362005 3-Methyl-1-(3-methylbenzoyl)piperazine CAS No. 1240564-64-0

3-Methyl-1-(3-methylbenzoyl)piperazine

Cat. No.: B6362005
CAS No.: 1240564-64-0
M. Wt: 218.29 g/mol
InChI Key: ROFFVQLXYMBJTD-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylbenzoyl)piperazine is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol.

Preparation Methods

The synthesis of 3-Methyl-1-(3-methylbenzoyl)piperazine involves several methods, including:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

    Ugi reaction: This multicomponent reaction is used to synthesize piperazine derivatives by combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid.

    Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.

Chemical Reactions Analysis

3-Methyl-1-(3-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-1-(3-methylbenzoyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various piperazine derivatives.

    Biology: The compound has been studied for its potential biological activities, including repellent properties and toxic effects on mosquitoes.

    Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound is being explored for potential therapeutic applications.

    Industry: It is used in the preparation of molecularly imprinted microspheres and as a mimic template in the preparation of difunctional strong anion-exchange stationary phases.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylbenzoyl)piperazine involves its interaction with molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing their activity . The specific pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

3-Methyl-1-(3-methylbenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Methylpiperazine: Used in the preparation of molecularly imprinted microspheres.

    1-(3-Methylbenzoyl)piperazine: A stable analogue of piperazine with repellent properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.

Properties

IUPAC Name

(3-methylphenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-11(2)9-15/h3-5,8,11,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFFVQLXYMBJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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